Tco peg3 CH2conhs
Description
Historical Context of Bioorthogonal Chemistry and Click Reactions
The concept of "click chemistry" was introduced in 1999 by K. Barry Sharpless, who envisioned a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. cas.org These reactions are characterized by high yields, stereospecificity, and the use of benign solvents. ku-jos.com A key example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), developed independently by Sharpless and Morten Meldal. cas.org
Building on this foundation, Carolyn R. Bertozzi introduced the term "bioorthogonal chemistry" in 2003 to describe chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This innovation was crucial for studying biomolecules in their natural environments. wikipedia.orgnih.gov Bertozzi's work led to the development of copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the cytotoxicity associated with copper catalysts. ku-jos.comwikipedia.org The development of click and bioorthogonal chemistry was recognized with the 2022 Nobel Prize in Chemistry, awarded jointly to Bertozzi, Meldal, and Sharpless. acs.org
Overview of Trans-Cyclooctene (B1233481) (TCO) and N-Hydroxysuccinimide (NHS) Ester Functionalities
Trans-Cyclooctene (TCO) is a highly strained alkene that is a key reagent in bioorthogonal chemistry. nih.gov Its high reactivity is due to the strain in its double bond, which allows it to readily participate in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. nih.govtcichemicals.com This reaction is exceptionally fast and selective, making it ideal for in vivo applications where low concentrations of reactants are typical. nih.govrsc.org TCO's ability to react without the need for a metal catalyst further enhances its biocompatibility. tcichemicals.comtcichemicals.com
N-Hydroxysuccinimide (NHS) esters are highly reactive compounds widely used in bioconjugation to label proteins and peptides. rsc.orgglenresearch.comchemicalbook.com They react specifically with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds. glenresearch.comthermofisher.comthermofisher.com This reaction is efficient under mild alkaline conditions. chemicalbook.comthermofisher.com However, NHS esters are susceptible to hydrolysis in aqueous solutions, which can compete with the desired amine reaction. glenresearch.comescholarship.org
Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Architectures
Polyethylene glycol (PEG) linkers are polymers that are frequently incorporated into bioconjugates to improve their properties. broadpharm.comaxispharm.com Key advantages of using PEG linkers include:
Increased Solubility : PEGylation can enhance the water solubility of hydrophobic molecules. axispharm.combiochempeg.com
Enhanced Stability : The PEG chain can protect the attached molecule from enzymatic degradation. axispharm.com
Reduced Immunogenicity : PEGylation can decrease the immune response to a foreign molecule. broadpharm.com
Improved Pharmacokinetics : By increasing the size of the molecule, PEG linkers can prolong its circulation time in the body. broadpharm.com
PEG linkers can be monodisperse, with a precise number of PEG units, or polydisperse, with a range of molecular weights. broadpharm.combiochempeg.com The length and structure of the PEG linker can be optimized to fine-tune the properties of the final conjugate. biochempeg.com
Research Landscape and Emerging Trends for TCO-PEG3-CH2CONH-NHS Ester Applications
The TCO-PEG3-CH2CONH-NHS ester combines the bioorthogonal reactivity of TCO, the protein-reactive nature of the NHS ester, and the beneficial properties of a PEG linker. broadpharm.com This trifunctional nature makes it a valuable tool for a variety of applications.
Current Applications:
Bioconjugation and Labeling : This reagent is used to attach the TCO group to proteins, antibodies, and other amine-containing biomolecules. broadpharm.com The hydrophilic PEG spacer improves water solubility and reduces steric hindrance during subsequent ligation reactions. broadpharm.com
Pretargeted Imaging and Therapy : In this approach, a TCO-modified antibody is administered first, allowed to accumulate at the target site, and then a tetrazine-labeled imaging or therapeutic agent is introduced, which rapidly reacts with the TCO group. nih.gov
Drug Delivery : TCO-containing linkers are being explored in the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). biochempeg.commedchemexpress.commedchemexpress.com
Materials Science : The principles of click chemistry are being applied to create novel polymers and materials. ku-jos.com
Emerging Trends:
"Click-to-Release" Systems : Researchers are developing systems where the click reaction between TCO and a tetrazine derivative triggers the release of a therapeutic agent at a specific site. tcichemicals.comtcichemicals.com
Development of Novel TCO Derivatives : Efforts are ongoing to create TCO derivatives with improved stability and reactivity to further expand their utility in biomedical applications. nih.govnih.gov
Fluorogenic Bioorthogonal Reactions : These reactions are designed to produce a fluorescent signal only after the reaction has occurred, reducing background noise in imaging applications. nih.gov
Properties of TCO-PEG3-NHS Ester:
| Property | Value | Source |
| Chemical Formula | C22H34N2O9 | broadpharm.com |
| Molecular Weight | 470.5 g/mol | broadpharm.com |
| CAS Number | 2141981-88-4 | broadpharm.com |
| Purity | >95% | broadpharm.com |
| Solubility | DMSO, DCM, DMF | broadpharm.com |
| Storage | -20°C | broadpharm.com |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O9/c24-18-8-9-19(25)23(18)32-20(26)16-30-15-14-29-13-12-28-11-10-22-21(27)31-17-6-4-2-1-3-5-7-17/h1-2,17H,3-16H2,(H,22,27)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUARCXICZJOVQZ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Structural Characterization of Tco Peg3 Ch2conh Nhs Ester
Synthetic Methodologies for TCO-PEG3-CH2CONH-NHS Ester Derivatives
The creation of TCO-PEG-NHS ester derivatives is a sophisticated process that leverages principles of organic chemistry to link the highly reactive trans-cyclooctene (B1233481) (TCO) moiety with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in an amine-reactive N-hydroxysuccinimide (NHS) ester.
General Synthetic Routes to TCO-PEGn-NHS Ester Analogues
The synthesis of TCO-PEGn-NHS ester analogues typically begins with the formation of the strained trans-cyclooctene ring. A common and effective method for this is the photoisomerization of a corresponding cis-cyclooctene derivative. tennessee.edu This process involves irradiating the cis-isomer with ultraviolet light, often at a wavelength of 254 nm. tennessee.edu To drive the reaction equilibrium towards the less stable trans-isomer, a continuous flow system is frequently employed where the reaction mixture is circulated through a column containing silver nitrate (B79036) (AgNO₃) adsorbed onto silica (B1680970) gel. tennessee.edunih.gov The Ag(I) ions selectively complex with the trans-cyclooctene, retaining it on the column while the unreacted cis-isomer is returned to the reaction vessel for further irradiation. tennessee.edunih.gov
Once the functionalized TCO moiety, such as TCO-OH, is produced, it is then coupled to a heterobifunctional PEG linker. axispharm.com This linker already contains the NHS ester or a precursor carboxylic acid group on the terminus opposite to the group that will react with the TCO. The hydrophilic PEG spacer enhances the water solubility of the final conjugate and can minimize steric hindrance during subsequent ligation reactions. interchim.frbroadpharm.com The final step involves the activation of the terminal carboxylic acid on the PEG chain to form the NHS ester, if not already present. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble carbodiimide. The resulting TCO-PEGn-NHS ester is a reagent that contains a TCO group for reaction with tetrazines and an NHS ester for covalent attachment to primary amines on biomolecules. interchim.frbroadpharm.com
Optimization of Reaction Conditions for TCO-PEG3-CH2CONH-NHS Ester Synthesis
Optimizing the synthesis of TCO-PEG3-CH2CONH-NHS Ester involves fine-tuning the conditions for both the formation of the amide bond (CONH) between the TCO-PEG3-CH2COOH precursor and the NHS moiety, and the preceding coupling steps. The final step, the reaction of the NHS ester with primary amines (e.g., on a protein), is highly dependent on pH. The reaction proceeds most efficiently at a pH range of 7 to 9. interchim.fr
To maximize the yield of the final bioconjugate and minimize the hydrolysis of the NHS ester, which is a competing reaction in aqueous buffers, several factors can be adjusted. Using a higher concentration of the protein or biomolecule to be labeled can favor the desired aminolysis reaction over hydrolysis. escholarship.org Furthermore, employing a molar excess of the TCO-PEG3-CH2CONH-NHS ester reagent can help compensate for any reagent lost to hydrolysis. escholarship.org The choice of solvent is also critical; while the NHS ester itself is often stored and handled in an organic solvent like DMSO or DMF, the conjugation reaction is typically performed in an aqueous buffer, often with a small percentage of the organic solvent to ensure solubility. interchim.frescholarship.org
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 9.0 | Facilitates deprotonation of primary amines, increasing their nucleophilicity for reaction with the NHS ester. interchim.fr |
| Reagent Ratio | Molar excess of TCO-PEG-NHS ester | Compensates for reagent loss due to hydrolysis in aqueous solutions. escholarship.org |
| Solvent | Aqueous buffer (e.g., PBS) with minimal organic co-solvent (e.g., DMSO, DMF) | Balances reagent solubility with the stability and function of the target biomolecule. interchim.frescholarship.org |
| Reaction Time | 30 minutes - 3 hours | Varies depending on the reactivity of the specific amine and reagent concentration; requires empirical determination. interchim.frescholarship.org |
| Temperature | Room Temperature or 4°C | Balances reaction kinetics with the stability of the biomolecules being labeled. interchim.fr |
Control of Stereoisomerism in Trans-Cyclooctene Moieties
The trans-cyclooctene ring possesses planar chirality and can exist as a pair of enantiomers. nih.gov Furthermore, the synthesis of substituted TCOs can result in the formation of diastereomers (e.g., syn and anti isomers), which may exhibit different reactivities. researchgate.net Controlling this stereoisomerism is crucial for producing a well-defined and consistently reactive product.
Flow photochemistry, as described earlier, is a powerful technique for accessing the trans-isomer from the more stable cis-isomer. nih.govudel.edu While this method provides the desired trans configuration of the double bond, it does not inherently control the stereochemistry of substituents on the ring.
Advanced Spectroscopic and Chromatographic Characterization Techniques
To confirm the identity, purity, and functionality of TCO-PEG3-CH2CONH-NHS Ester and its conjugates, a suite of advanced analytical methods is employed. These techniques provide detailed information on the molecular weight, structure, and degree of labeling.
Application of Mass Spectrometry (e.g., MALDI-TOF-MS) for Conjugation Ratio Assessment
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is an indispensable tool for characterizing bioconjugates. It is particularly effective for determining the conjugation ratio, which is the number of TCO-PEG molecules attached to a target biomolecule, such as an antibody or protein. escholarship.orgnih.gov
The method works by measuring the mass-to-charge ratio of ions in the gas phase. By comparing the mass spectrum of the unmodified protein with that of the TCO-conjugated protein, the mass difference can be calculated. nih.gov This mass difference corresponds to the total mass of the attached TCO-PEG linkers. Dividing this total mass by the known molecular weight of a single TCO-PEG3-CH2CONH- moiety allows for the precise determination of the average number of linkers per protein. escholarship.org MALDI-TOF-MS can also be used to assess the quality of the starting PEG polymers and to monitor the success of each step in a multi-step synthesis performed on a PEG support. researchgate.netnih.govbath.ac.uk
| Analyte | Expected Mass Shift per Conjugation (Da) | Information Gained |
| TCO-PEG3-CH2CONH- | ~412.5 | Confirms covalent attachment and allows calculation of conjugation ratio. |
| Unmodified Protein | Baseline MW | Provides the reference mass for calculating the mass shift upon conjugation. nih.gov |
| Free TCO-PEG Reagent | N/A | Can be detected in the purified sample to assess the efficiency of post-reaction cleanup. |
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of TCO-PEG derivatives, providing detailed information about the chemical environment of each atom in the molecule. tennessee.edu Proton (¹H) NMR is widely used to confirm the presence of the key structural components: the TCO ring, the repeating ethylene (B1197577) glycol units of the PEG spacer, and the NHS ester. nih.govresearchgate.net
In ¹H NMR spectra of PEG derivatives, the large signal from the backbone methylene (B1212753) protons (–OCH₂CH₂–) typically appears as a prominent peak around 3.5-3.7 ppm. researchgate.netnih.gov The protons on the TCO moiety will have characteristic signals in the alkene and aliphatic regions of the spectrum. The successful formation of the NHS ester can also be confirmed by the appearance of a characteristic signal for the succinimide (B58015) protons.
For complex PEGylated molecules, the choice of solvent can be critical. Using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) has been shown to be particularly advantageous as it can resolve terminal hydroxyl proton signals, which are often difficult to observe in other solvents. researchgate.net Furthermore, analysis of ¹H-¹³C coupling patterns can provide a more accurate determination of molecular weight and conjugation efficiency than standard ¹H NMR integration alone. researchgate.netnih.gov
| Molecular Moiety | Typical ¹H NMR Chemical Shift (ppm) | Significance |
| PEG Backbone (–OCH₂CH₂–) | ~3.5 - 3.7 | Confirms the presence and integrity of the polyethylene glycol spacer. researchgate.netnih.gov |
| NHS Ester Protons | Varies (often a singlet) | Indicates the presence of the active ester group required for amine conjugation. |
| TCO Alkene Protons | Varies | Confirms the presence of the trans-cyclooctene double bond essential for the click reaction. |
| TCO Aliphatic Protons | Varies | Provides structural information about the saturated portion of the TCO ring. |
Chromatographic Separations and Purity Analysis of TCO-PEG3-CH2CONH-NHS Ester
The purification and purity assessment of TCO-PEG3-CH2CONH-NHS Ester are critical to ensure its efficacy and reproducibility in conjugation applications. High-Performance Liquid Chromatography (HPLC) is the standard method used to analyze the purity of the final product. vectorlabs.comvectorlabs.com Commercial suppliers typically guarantee a purity of greater than 95% as determined by HPLC. axispharm.combroadpharm.comglycomindsynth.comvectorlabs.com Chromatographic separation is essential to remove any unreacted starting materials, byproducts, or isomers generated during the synthesis, ensuring that the final product is suitable for its intended use in sensitive biological applications.
Intrinsic Stability and Isomerization Pathways of TCO-PEG3-CH2CONH-NHS Ester
The stability of the TCO-PEG3-CH2CONH-NHS Ester is largely dictated by the strained trans-cyclooctene ring. While this strain is the source of its high reactivity in bioorthogonal reactions, it also makes the TCO moiety susceptible to deactivation, primarily through isomerization. nih.govbroadpharm.com
Investigation of Trans-to-Cis Isomerization of the Cyclooctene Moiety
The primary pathway for the deactivation of the TCO group is its isomerization from the reactive trans-conformation to the significantly less reactive cis-conformation (CCO). broadpharm.combroadpharm.com This conversion eliminates the ring strain required for the rapid IEDDA reaction with tetrazines, rendering the molecule ineffective for its intended click chemistry function. broadpharm.com This isomerization can occur spontaneously, and for this reason, long-term storage of TCO-containing compounds is generally not recommended. broadpharm.combroadpharm.com The conversion from the high-energy trans-isomer to the more stable cis-isomer is a known limitation of TCO-based reagents. nih.govresearchgate.net The kinetics of this isomerization are influenced by a variety of factors, including the molecular structure and the surrounding chemical environment. nih.gov
Environmental and Structural Factors Influencing TCO Stability
The stability of the TCO moiety is not solely intrinsic but is heavily influenced by its environment and specific structural characteristics.
Environmental Factors:
Aqueous Environments: TCO functional groups are generally stable in aqueous buffered media for significant periods, for instance, for weeks at 4°C. interchim.fr However, stability can decrease under physiological conditions.
Thiols: The presence of thiols, such as those found in biological systems (e.g., glutathione), can catalyze the isomerization of TCO to its cis-isomer, leading to deactivation. nih.govnih.gov
Serum Proteins: Copper-containing serum proteins have been identified as mediators of trans-to-cis isomerization, which can be a significant pathway of deactivation in vivo. nih.govresearchgate.net
Temperature: The compound is typically stored at -20°C for long-term stability, indicating that higher temperatures likely accelerate degradation and isomerization. broadpharm.commedkoo.com
Structural Factors:
Ring Strain: The inherent high ring strain of the TCO makes it reactive but also prone to isomerization. quora.com Modifications that increase this strain to boost reactivity can sometimes negatively impact stability. nih.govresearchgate.net
Conformation: The most stable conformation of TCO is a "crown" shape. nih.gov Introducing fused rings or substituents can force the TCO into a more strained "half-chair" conformation, which enhances reactivity but can also affect stability. nih.govresearchgate.net For example, cis-dioxolane-fused TCO (d-TCO) was designed to increase both stability and hydrophilicity while maintaining a highly strained conformation. nih.govresearchgate.netrsc.org
Substituents: The position of substituents on the TCO ring (axial vs. equatorial) can influence the molecule's energy and reactivity. The axial isomer is generally higher in energy and more reactive than the equatorial isomer. researchgate.net
Table 2: Factors Influencing TCO Stability
| Factor | Effect on Stability | Description | Source(s) |
|---|---|---|---|
| Thiols | Decreases | Catalyze the isomerization of TCO to the unreactive cis-isomer. | nih.gov, nih.gov |
| Serum Proteins | Decreases | Copper-containing proteins can mediate the trans-to-cis isomerization. | nih.gov, researchgate.net |
| Low Temperature (-20°C) | Increases | Recommended for long-term storage to slow degradation pathways. | broadpharm.com, medkoo.com |
| Increased Ring Strain | Variable | Can increase reactivity but may also increase the propensity for isomerization. | nih.gov, researchgate.net |
| Fused Ring Structures | Increases | Certain fused structures (e.g., cis-dioxolane) can enhance both reactivity and stability. | nih.gov, researchgate.net, rsc.org |
| PEG Linker | Increases | Mitigates deactivation by improving solubility and reducing interactions with destabilizing agents. | nih.gov, axispharm.com, interchim.fr |
Role of PEG Linker in Mitigating TCO Deactivation
Furthermore, the PEG spacer can physically mitigate the deactivation of the TCO moiety. By creating distance and a hydrophilic shield around the TCO group when conjugated to a larger molecule, the linker can reduce nonspecific interactions with components in the biological environment that might promote isomerization. interchim.frnih.gov For example, it has been shown that shortening the linker distance between a TCO group and a conjugated monoclonal antibody (mAb) can prevent interaction with deactivating serum proteins. nih.gov The PEG linker's flexibility and hydrophilicity help to maintain the TCO group's accessibility for the desired bioorthogonal reaction while protecting it from certain deactivation pathways. interchim.frnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| TCO-PEG3-CH2CONH-NHS Ester | - |
| trans-cyclooctene | TCO |
| cis-cyclooctene | CCO |
| Polyethylene glycol | PEG |
| N-hydroxysuccinimide | NHS |
Reaction Mechanisms and Kinetics in Bioorthogonal Conjugation with Tco Peg3 Ch2conh Nhs Ester
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Tetrazines
The IEDDA reaction is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity, enabling covalent bond formation in complex biological environments without interfering with native biochemical processes. rsc.orgnih.gov The reaction between the TCO moiety of TCO-PEG3-CH2CONH-NHS ester and a tetrazine is a prime example of this powerful ligation technique. nih.gov
The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile, the TCO group. researchgate.netwikipedia.org This is in contrast to the conventional Diels-Alder reaction. The rapid kinetics of the IEDDA reaction are attributed to the small energy gap between the highest occupied molecular orbital (HOMO) of the dienophile (TCO) and the lowest unoccupied molecular orbital (LUMO) of the diene (tetrazine). nih.gov The reaction proceeds through a concerted, though often asynchronous, transition state. researchgate.net The process is initiated by the cycloaddition, which is followed by a retro-Diels-Alder reaction that results in the expulsion of nitrogen gas (N2) and the formation of a stable dihydropyridazine (B8628806) product. researchgate.net This dihydropyridazine can further oxidize to a pyridazine. researchgate.net The high reactivity of TCO is largely due to its significant ring strain, which elevates the energy of its HOMO, thereby facilitating a more rapid reaction. rsc.org
The ligation of TCO with tetrazines is characterized by exceptionally fast second-order rate constants, often in the range of 1 to 10^6 M⁻¹s⁻¹. nih.govacs.org The exact rate is dependent on the specific structures of both the TCO derivative and the tetrazine. For instance, the introduction of electron-withdrawing groups on the tetrazine can lower its LUMO energy, increasing the reaction rate. nih.gov Conversely, electron-donating groups on the TCO can raise its HOMO energy, also leading to faster kinetics. nih.gov Stopped-flow spectrophotometry is a common technique used to measure these rapid reaction rates by monitoring the disappearance of the tetrazine chromophore. rsc.orgnih.gov
Interactive Table: Kinetic Data for TCO-Tetrazine Ligations
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| TCO | 3,6-di-2-pyridyl-1,2,4,5-tetrazine | 2000 | 9:1 methanol/water | researchgate.net |
| sTCO | Diphenyl-s-tetrazine | up to 2.86 x 10⁵ | 25°C in water | thno.org |
| oxoTCO | sfGFP150Tet-v.2.0 | 2030 ± 180 | Phosphate buffer, room temp | rsc.org |
Several factors can influence the efficiency and biocompatibility of the IEDDA reaction. Protic solvents, particularly water, have been shown to accelerate the reaction. rsc.org The pH of the reaction medium can also play a role, as both TCO and tetrazine can be sensitive to acidic or basic conditions. nih.govresearchgate.net For in vivo applications, the stability of the reactants is crucial. TCO can isomerize to its less reactive cis-cyclooctene (CCO) form, a process that can be catalyzed by radicals. nih.govresearchgate.net The choice of substituents on both the TCO and tetrazine not only affects the kinetics but also the solubility and stability of the molecules, which are critical for biocompatibility. The PEG3 linker in TCO-PEG3-CH2CONH-NHS ester enhances water solubility and reduces steric hindrance, improving its utility in aqueous biological systems. broadpharm.com
N-Hydroxysuccinimide (NHS) Ester Reactivity with Primary Amines
The NHS ester moiety of TCO-PEG3-CH2CONH-NHS ester provides a means to conjugate the TCO group to biomolecules containing primary amines, such as proteins and peptides. glenresearch.comthermofisher.com
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. papyrusbio.com The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide leaving group and forming a stable amide bond. glenresearch.com This reaction is most efficient at a slightly alkaline pH (typically 7.2 to 9), where a significant portion of the primary amines are deprotonated and thus more nucleophilic. thermofisher.compapyrusbio.com The resulting amide bond is a very stable covalent linkage. glenresearch.com
In aqueous environments, the primary competing reaction for the NHS ester is hydrolysis, where a water molecule attacks the ester, leading to the formation of a carboxylic acid and the release of NHS. nih.govnih.gov The rate of hydrolysis is also pH-dependent, increasing with higher pH. thermofisher.com The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. thermofisher.com Therefore, for efficient amidation, the concentration of the amine-containing molecule should be sufficiently high to outcompete the hydrolysis reaction. glenresearch.comnih.gov Despite this competition, primary amines are generally much better nucleophiles than water, so the amidation reaction is typically favored. glenresearch.com
pH and Solvent Effects on NHS Ester Reactivity Profile
The reactivity of the NHS ester moiety of TCO-PEG3-CH2CONH-NHS ester is significantly influenced by both pH and the solvent environment.
pH Effects:
The reaction between an NHS ester and a primary amine is strongly pH-dependent. lumiprobe.cominterchim.fr For the amine to be nucleophilic, it must be in its deprotonated state. thermofisher.compapyrusbio.com At acidic or neutral pH, primary amines are predominantly in their protonated, non-nucleophilic ammonium (B1175870) form (R-NH3+), which significantly slows down or prevents the reaction. lumiprobe.comstackexchange.com As the pH increases into the alkaline range, typically between pH 7.2 and 9.0, the equilibrium shifts towards the deprotonated amine (R-NH2), which is a potent nucleophile, thus accelerating the rate of acylation. thermofisher.comthermofisher.com
However, there is a competing reaction that is also pH-dependent: the hydrolysis of the NHS ester. thermofisher.com The ester is susceptible to hydrolysis, where it reacts with water to regenerate the original carboxylate and release NHS. glenresearch.comthermofisher.com The rate of this hydrolysis reaction also increases with pH. thermofisher.comthermofisher.com Therefore, an optimal pH range, generally between 8.3 and 8.5, is often employed to balance the need for a deprotonated amine with the minimization of NHS ester hydrolysis, thereby maximizing the yield of the desired conjugate. lumiprobe.comatto-tec.com If the pH is too high, the rapid hydrolysis of the NHS ester will compete significantly with the aminolysis reaction, reducing the efficiency of the conjugation. lumiprobe.cominterchim.fr
| pH Condition | Effect on Amine | Effect on NHS Ester | Overall Reaction Efficiency |
| Acidic (e.g., pH < 7) | Predominantly protonated (R-NH3+), non-nucleophilic. stackexchange.com | Relatively stable against hydrolysis. thermofisher.com | Low, due to the low concentration of reactive amine. lumiprobe.com |
| Physiological to Slightly Alkaline (pH 7.2-9.0) | Increasing concentration of deprotonated, nucleophilic amine (R-NH2). thermofisher.com | Increased rate of hydrolysis. thermofisher.com | Optimal, as it balances amine reactivity and ester stability. lumiprobe.comatto-tec.com |
| Highly Alkaline (e.g., pH > 9.0) | High concentration of deprotonated amine. atto-tec.com | Very rapid hydrolysis, leading to significant loss of the reactive ester. lumiprobe.com | Decreased, due to the rapid hydrolysis of the NHS ester. interchim.fr |
Solvent Effects:
The choice of solvent also plays a crucial role in the reactivity of the NHS ester. While bioconjugation reactions are typically performed in aqueous buffers to maintain the stability of biomolecules, water can act as a competing nucleophile, leading to hydrolysis of the NHS ester. glenresearch.compapyrusbio.com
For NHS esters with poor aqueous solubility, a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often used to first dissolve the reagent before adding it to the aqueous reaction mixture. lumiprobe.cominterchim.fr These polar aprotic solvents can increase the rate and yield of the reaction. papyrusbio.com DMSO, in particular, has been shown to enhance the rate of aminolysis by destabilizing the hydroxyl group, thereby increasing the nucleophilicity of the amine. papyrusbio.com It is important to use high-quality, anhydrous, and amine-free solvents to prevent degradation of the NHS ester and side reactions. lumiprobe.comatto-tec.com
Chemoselectivity and Bio-Orthogonality in Complex Biological Milieus
A key advantage of using TCO-PEG3-CH2CONH-NHS ester for bioconjugation is the high degree of chemoselectivity and bio-orthogonality exhibited by the TCO-tetrazine ligation.
Specificity of TCO-Tetrazine Ligation in the Presence of Endogenous Functional Groups
The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is exceptionally specific and bio-orthogonal. rsc.orgmdpi.com This means that the TCO and tetrazine moieties react exclusively with each other, even in the complex chemical environment of a living cell or biological sample, without cross-reacting with the vast array of endogenous functional groups present. broadpharm.comrsc.org These endogenous groups include amines, thiols, hydroxyls, and carboxylates, which are abundant in proteins and other biomolecules. glenresearch.combroadpharm.com
The remarkable chemoselectivity of the TCO-tetrazine ligation is a result of the unique electronic properties of the reactants. nih.gov The high reactivity is driven by the ring strain of the trans-cyclooctene (B1233481) and the inverse-electron-demand nature of the Diels-Alder reaction. tcichemicals.comnih.gov This reaction proceeds rapidly without the need for a catalyst, which can often be toxic to biological systems. broadpharm.comnih.gov The reaction is also highly efficient, forming a stable covalent bond with the release of nitrogen gas as the only byproduct. broadpharm.com The pH of the biological medium generally does not significantly hinder the TCO-tetrazine reaction, which can proceed efficiently across a range of biologically relevant pH values, although some studies suggest that a lower pH may accelerate the reaction in certain contexts. broadpharm.comresearchgate.netresearchgate.net
Strategies for Minimizing Off-Target Reactions and Non-Specific Conjugation
While the TCO-tetrazine ligation itself is highly specific, off-target reactions and non-specific conjugation can still occur, primarily during the initial NHS ester coupling step or due to non-specific binding of the entire conjugate.
Minimizing Off-Target Reactions during NHS Ester Coupling:
pH Control: As discussed previously, careful control of the reaction pH is crucial. Maintaining a pH between 8.3 and 8.5 helps to favor the reaction with primary amines while minimizing hydrolysis. lumiprobe.comatto-tec.com
Avoidance of Nucleophilic Buffers: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. lumiprobe.com While the affinity of Tris for activated esters is low, it can still interfere, especially in large-scale labeling. lumiprobe.com Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are generally preferred. thermofisher.comthermofisher.com
Quenching Excess Reagent: After the desired reaction time, any unreacted NHS ester should be quenched to prevent further, potentially non-specific reactions. This can be achieved by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine. thermofisher.com
Minimizing Non-Specific Binding of the Final Conjugate:
Non-specific binding refers to the interaction of the bioconjugate with surfaces or other molecules in the system through non-covalent forces like hydrophobic or electrostatic interactions. nicoyalife.com
| Strategy | Mechanism | Example |
| Adjusting Buffer pH | Alters the charge of the analyte and the surface, potentially reducing electrostatic interactions. nicoyalife.com | Running the experiment at a pH where both the analyte and the surface have similar charges. |
| Using Blocking Additives | Proteins like BSA can coat surfaces and surround the analyte, shielding it from non-specific interactions. nicoyalife.com | Adding Bovine Serum Albumin (BSA) to the buffer. nicoyalife.com |
| Adding Non-ionic Surfactants | Disrupt hydrophobic interactions between the analyte and surfaces. nicoyalife.com | Including low concentrations of Tween 20 in the buffer. nicoyalife.com |
| Increasing Salt Concentration | Higher ionic strength can shield electrostatic interactions between the analyte and the surface. nicoyalife.com | Using a buffer with a higher salt concentration. nicoyalife.com |
| Modifying the Antibody | Removing the Fc region of an antibody can reduce non-specific binding mediated by Fc receptors. mblbio.com | Using F(ab')2 or Fab fragments instead of the full antibody. mblbio.com |
By implementing these strategies, the specificity of the conjugation process can be maximized, leading to more reliable and accurate results in downstream applications.
Methodological Advancements in Bioconjugation Utilizing Tco Peg3 Ch2conh Nhs Ester
Strategies for Site-Specific and Non-Site-Specific Macromolecular Functionalization
The functionalization of macromolecules using TCO-PEG3-CH2CO-NHS ester can be achieved through both non-site-specific and engineered site-specific approaches, enabling the attachment of a wide array of functionalities for various biomedical applications.
Conjugation to Antibodies and Proteins via Lysine (B10760008) Residues
A prevalent and straightforward method for modifying antibodies and other proteins involves the reaction of the NHS ester moiety of the linker with the primary amines of lysine residues. interchim.frcreativebiolabs.net The ε-amino groups of lysine side chains, being nucleophilic and often solvent-accessible on the protein surface, readily react with the NHS ester to form stable amide bonds. creativebiolabs.net This non-site-specific approach typically results in a heterogeneous mixture of conjugates with a varied drug-to-antibody ratio (DAR) and different conjugation sites, as there are usually multiple reactive lysine residues on an antibody's surface. creativebiolabs.net
The reaction is typically performed in a buffer with a pH range of 7 to 9. interchim.fr While effective, a competing reaction is the hydrolysis of the NHS ester in the aqueous environment, which can lower the modification efficiency. escholarship.org The stability of the NHS ester decreases as the pH increases. escholarship.org Despite the heterogeneity, this method has been widely used to attach payloads to monoclonal antibodies for the development of antibody-drug conjugates (ADCs). creativebiolabs.net
| Parameter | Description | Key Considerations |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Reacts with primary amines (e.g., lysine ε-amino group). |
| Target Residue | Lysine | Abundant on the surface of most antibodies and proteins. |
| Resulting Bond | Amide bond | Stable covalent linkage. |
| Reaction pH | Typically 7-9 | Balances amine reactivity and NHS ester hydrolysis. |
| Outcome | Heterogeneous mixture | Varied drug-to-antibody ratio (DAR) and conjugation sites. |
| Key Advantage | Simplicity and accessibility | Utilizes native amino acids without protein engineering. |
| Key Disadvantage | Heterogeneity | Can impact pharmacokinetics and efficacy. |
Engineered Site-Specific Labeling Approaches
To overcome the limitations of heterogeneous conjugation, engineered site-specific labeling methods have been developed. These strategies aim to introduce a unique reactive handle at a specific location within a protein, allowing for precise control over the conjugation site and stoichiometry. One such approach involves the genetic incorporation of unnatural amino acids (UAAs) containing a bioorthogonal reactive group. americanpharmaceuticalreview.comsemanticscholar.org For instance, a UAA with a tetrazine group can be incorporated into an antibody. americanpharmaceuticalreview.com This allows for a subsequent, highly specific "click" reaction with the TCO group of TCO-PEG3-CH2CO-NHS ester-modified payloads. americanpharmaceuticalreview.com
Another strategy involves enzymatic modification. For example, microbial transglutaminase (MTGase) can selectively catalyze the transamidation of a specific glutamine residue (Q295) on deglycosylated antibodies. nih.govresearchgate.net This allows for the attachment of a linker containing a primary amine, which can then be further functionalized. While these methods offer greater homogeneity and control, they often require more complex protein engineering and purification steps. americanpharmaceuticalreview.comnih.govresearchgate.net
| Approach | Description | Advantages | Challenges |
| Unnatural Amino Acid (UAA) Incorporation | Genetic encoding of a UAA with a bioorthogonal handle (e.g., tetrazine) into the protein sequence. americanpharmaceuticalreview.comsemanticscholar.org | High site-specificity, precise control over DAR. americanpharmaceuticalreview.com | Can be complex, may affect protein expression and function. americanpharmaceuticalreview.com |
| Enzymatic Labeling (e.g., MTGase) | Use of enzymes to attach a linker to a specific amino acid residue on the protein. nih.govresearchgate.net | Site-specific modification of native antibodies (after deglycosylation). nih.govresearchgate.net | Requires specific enzyme recognition sites and additional reaction steps. nih.govresearchgate.net |
| Cysteine-to-Lysine Transfer (CLT) | Utilizes a cysteine residue as an initial ligation point, followed by an acyl transfer to a nearby lysine. ucl.ac.uk | Generates more homogeneous lysine-conjugated products from native antibodies. ucl.ac.uk | Requires a proximal cysteine-lysine pair. |
Derivatization of Peptides, Oligonucleotides, and Small Molecules
The versatility of TCO-PEG3-CH2CO-NHS ester extends beyond large proteins to the modification of peptides, oligonucleotides, and other small molecules containing a primary amine. tcichemicals.comresearchgate.netnih.govgenelink.commedchemexpress.com For oligonucleotides, a primary amine can be introduced at the 5' or 3' end, or internally, during solid-phase synthesis. genelink.com The NHS ester of the linker then reacts with this amine to attach the TCO-PEG3 moiety. genelink.com This enables the subsequent "click" conjugation of the oligonucleotide to other molecules, such as fluorescent dyes or proteins, for applications in diagnostics and as research tools. genelink.com
Similarly, peptides and other small molecule drugs or probes that possess or can be modified to include a primary amine can be readily conjugated with TCO-PEG3-CH2CO-NHS ester. This allows for their incorporation into larger constructs, such as ADCs or targeted imaging agents. researchgate.net
Rational Design of Polyethylene (B3416737) Glycol (PEG) Linkers
Optimizing PEG Length and Architecture for Solubility and Steric Accessibility
The inclusion of a PEG linker significantly enhances the water solubility of the bioconjugate, which is particularly important when dealing with hydrophobic payloads. interchim.frbroadpharm.comamericanpharmaceuticalreview.com The hydrophilic nature of the PEG chain helps to prevent aggregation of the labeled proteins in solution. interchim.fr
Furthermore, the length and flexibility of the PEG spacer can minimize steric hindrance. interchim.frbroadpharm.com This is critical for ensuring that the conjugated molecule and the biomolecule can both maintain their native conformations and functions. For example, a longer PEG chain can provide sufficient distance to prevent a bulky payload from interfering with the antigen-binding site of an antibody. Research has shown that the length of the PEG linker can influence the efficacy of the final conjugate, with different lengths being optimal for different applications. nih.govresearchgate.net While longer PEG chains can be beneficial, some studies suggest they might also lead to increased isomerization of the TCO group in certain environments. lookchem.comresearchgate.net
| PEG Linker Property | Impact on Bioconjugate | Research Findings |
| Hydrophilicity | Increases water solubility, reduces aggregation. interchim.frbroadpharm.com | PEG linkers prevent the hydrophobic TCO group from burying within the antibody structure. nih.govescholarship.org |
| Length and Flexibility | Minimizes steric hindrance, preserves biomolecule function. interchim.frbroadpharm.com | The arm length of a branched linker can affect the efficiency of subsequent enzymatic cleavage. nih.govresearchgate.net |
| Architecture (Linear vs. Branched) | Influences drug-to-antibody ratio (DAR) and overall hydrophobicity. nih.govresearchgate.net | Branched linkers can be used to achieve higher DARs in a site-specific manner. nih.govresearchgate.net |
Enhancing TCO Reactivity and Bioconjugation Efficiency through PEGylation
Studies have revealed that a significant portion of TCO groups conjugated to antibodies via standard amine coupling can become non-reactive. nih.govnih.gov This is not due to isomerization of the TCO but is thought to be caused by hydrophobic interactions between the TCO and the antibody, leading to the "masking" or burying of the TCO within the protein structure. nih.govnih.gov
The introduction of a hydrophilic PEG linker between the TCO and the antibody has been shown to be a highly effective strategy to overcome this issue. nih.govnih.gov The PEG chain helps to keep the TCO moiety exposed to the aqueous environment and accessible for reaction with tetrazine. nih.govescholarship.org Research has demonstrated that incorporating a PEG linker can lead to a significant, more than five-fold enhancement in the functional density of TCOs on an antibody without compromising the antibody's binding affinity. nih.govnih.gov One study found that adding a 4-unit PEG chain increased the percentage of active TCOs from approximately 11% to over 46%. escholarship.orgescholarship.org This improvement in reactivity directly translates to more efficient subsequent bioconjugation with tetrazine-modified probes. nih.gov
Influence of PEG on Conformational Dynamics of Conjugates
Molecular dynamics simulations have shown that PEG spacers generally have a minimal effect on the conformational properties of small, neutral peptides. researchgate.net However, for small, highly charged peptides, the PEG spacer can have a more pronounced effect on their conformational properties. researchgate.net The presence of the PEG chain can alter the solvation of the protein surface, which plays a crucial role in conformational stability. nih.gov For instance, PEGylation can lead to a more compact and less dynamic folded conformation by reducing the solvent-accessible surface area. nih.gov This can result in slower global hydrogen/deuterium exchange within the protein, indicating a reduction in structural dynamics. nih.gov
The length of the PEG chain is a critical factor. Studies have demonstrated that the impact of PEGylation on protein conformational stability is highly dependent on the PEG oligomer length. acs.org While longer PEG chains are often used in therapeutic protein-PEG conjugates, shorter oligomers, even just three to four units long, can have a significant impact on proteolytic stability. acs.org Conversely, larger molecular weight PEGs can wrap around the protein surface through noncovalent interactions, inducing confinement effects that alter the protein's conformational dynamics. acs.org In some cases, very large PEG crowders may even cause a conformational change that leads to increased solvent exposure of certain residues. acs.org
It is important to note that the effects of PEGylation are not universally predictable and can vary depending on the specific protein and the site of conjugation. acs.org While PEGylation can enhance the conformational stability of some proteins, it may decrease it or have no effect on others. acs.org
Assessment of Conjugation Efficiency and Purity in Bioconjugates
Determining the degree of labeling (DoL), or the ratio of the conjugated molecule to the biomolecule, is crucial for ensuring the consistency and efficacy of bioconjugates. aatbio.com Several quantitative methodologies are employed for this purpose.
A common and relatively simple method is UV-Vis spectrophotometry . umich.edu This technique relies on measuring the absorbance of the bioconjugate at two different wavelengths: one corresponding to the maximum absorbance of the biomolecule (often a protein at 280 nm) and the other to the maximum absorbance of the attached molecule (e.g., a dye or chromophore). umich.edugbiosciences.com To accurately calculate the protein concentration, a correction factor is often necessary to account for the absorbance of the labeling agent at 280 nm. aatbio.comgbiosciences.com The DoL can then be calculated using the Beer-Lambert law, incorporating the molar extinction coefficients of both the protein and the label. gbiosciences.com For more accurate results, especially at high degrees of labeling where the microenvironment around the chromophore can be altered, it is recommended to perform spectrophotometric measurements after denaturing the protein-conjugate complex. umich.edu
High-Performance Liquid Chromatography (HPLC) is another powerful technique for both quantifying and purifying bioconjugates. papyrusbio.com Different types of HPLC, such as size-exclusion, ion-exchange, and reversed-phase chromatography, can be used to separate the labeled biomolecule from the unlabeled biomolecule and excess labeling reagent, allowing for quantification of the conjugate. papyrusbio.com
Mass Spectrometry (MS) provides a direct and accurate measurement of the molecular weight of the bioconjugate. papyrusbio.com By comparing the mass of the unconjugated biomolecule to the mass of the conjugate, the number of attached labels can be precisely determined.
Other techniques that can be employed for characterizing bioconjugates include dynamic light scattering (DLS) to determine size and aggregation, and near-field scanning optical microscopy (NSOM) to visualize the molecular structure. papyrusbio.com In some specific applications, such as intracellular bioconjugation, novel assays utilizing systems like the HaloTag have been developed for quantitative analysis via western blotting. nsf.gov
The following table summarizes key quantitative methodologies for determining the Degree of Labeling:
| Methodology | Principle | Key Considerations |
| UV-Vis Spectrophotometry | Measures absorbance at specific wavelengths for the biomolecule and the label. | Requires known molar extinction coefficients; correction for label absorbance at 280 nm is often needed. aatbio.comgbiosciences.com Denaturation can improve accuracy. umich.edu |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on size, charge, or hydrophobicity, allowing for quantification of the conjugate peak. | Can also be used for purification. papyrusbio.com Different column types are suited for different bioconjugates. |
| Mass Spectrometry (MS) | Directly measures the mass-to-charge ratio of the molecules, allowing for precise determination of the conjugate's molecular weight. | Provides highly accurate DoL values. papyrusbio.com |
| HaloTag-Based Assays | Involves specific enzymatic labeling for subsequent quantification by methods like Western blot. | Particularly useful for quantifying bioconjugation within cells. nsf.gov |
Following the conjugation reaction, purification is a critical step to remove excess, unreacted labeling reagents and any potential byproducts, ensuring the purity of the final bioconjugate. libretexts.org The choice of purification strategy depends on the properties of the biomolecule and the conjugated label.
Size-Exclusion Chromatography (SEC) , also known as gel filtration, is a widely used technique that separates molecules based on their size. libretexts.org This method is effective for separating the larger bioconjugate from smaller, unreacted labeling reagents. gbiosciences.comlibretexts.org
Dialysis and Tangential Flow Filtration (TFF) are membrane-based techniques that separate molecules based on molecular weight cut-off (MWCO). mdpi.comlonza.com These methods are useful for removing small molecules from the bioconjugate solution. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique that can be used for purification. papyrusbio.comgoogle.com Different HPLC modes, such as ion-exchange, hydrophobic interaction, and reversed-phase chromatography, can be employed depending on the specific characteristics of the bioconjugate. papyrusbio.comlonza.com While highly effective, HPLC can sometimes be a bottleneck in the production of bioconjugates. google.com
Affinity Chromatography is a highly specific purification method that utilizes the binding affinity between the biomolecule and a ligand immobilized on a chromatography resin. This is particularly useful when the biomolecule has a known binding partner.
The following table outlines common strategies for the purification and isolation of bioconjugates:
| Purification Strategy | Principle of Separation | Common Applications |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. libretexts.org | Removing small, unreacted labeling reagents from larger bioconjugates. gbiosciences.com |
| Dialysis / Tangential Flow Filtration (TFF) | Separation based on a molecular weight cut-off membrane. mdpi.com | Buffer exchange and removal of small molecule impurities. mdpi.comlonza.com |
| High-Performance Liquid Chromatography (HPLC) | Separation based on various physicochemical properties (size, charge, hydrophobicity). papyrusbio.com | High-resolution purification of bioconjugates. lonza.comgoogle.com |
| Affinity Chromatography | Separation based on specific binding interactions. | Purification of bioconjugates where the biomolecule has a known affinity tag or binding partner. |
Applications of Tco Peg3 Ch2conh Nhs Ester in Molecular Imaging and Diagnostics Research
Pretargeting Strategies for Enhanced Imaging Contrast in Preclinical Models
Pretargeting is a multistep strategy designed to improve the contrast and reduce the radiation burden associated with traditional radioimmunotherapy and imaging. nih.govnih.gov This approach first involves the administration of a non-radiolabeled antibody-TCO conjugate, which is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream. acs.org Subsequently, a small, radiolabeled tetrazine molecule is administered, which rapidly reacts with the TCO-modified antibody at the target, while the unbound radiolabel is quickly cleared from the body. nih.govacs.org The inverse electron demand Diels-Alder (IEDDA) cycloaddition between TCO and tetrazine is exceptionally fast and selective, making it ideal for in vivo applications. nih.govnih.gov
Two-Step Bioorthogonal Pretargeting with TCO-Conjugated Probes
The use of TCO-conjugated probes in a two-step pretargeting approach has been extensively validated in preclinical models for various cancers, including colorectal and triple-negative breast cancer. nih.govnih.gov In this strategy, a monoclonal antibody (mAb) specific to a tumor antigen is first modified with a TCO-linker, such as TCO-PEG3-CH2CONH-NHS ester. escholarship.org This TCO-mAb conjugate is then administered to the subject. researchgate.net After a predetermined interval to allow for tumor localization and blood clearance, a radiolabeled tetrazine probe is injected. nih.govresearchgate.net This probe "clicks" with the TCO-functionalized antibody at the tumor site, leading to a high concentration of the imaging agent at the target. nih.govuantwerpen.be
Research has shown that this method significantly enhances the signal-to-background ratio in imaging. nih.gov For instance, studies using TCO-conjugated antibodies against antigens like TAG-72 and CD44v6 have demonstrated clear tumor visualization with high contrast in SPECT/CT and PET imaging. nih.govnih.gov The success of this strategy hinges on the rapid and efficient in vivo reaction between the TCO and tetrazine moieties. nih.govnih.gov
Optimization of Pharmacokinetic Profiles for Radiolabeled Tetrazines in Pretargeting
A critical aspect of successful pretargeting is the pharmacokinetic profile of the radiolabeled tetrazine probe. nih.govacs.org The ideal probe should clear rapidly from circulation to minimize background signal and non-target radiation exposure. nih.govnih.gov Researchers have focused on modifying the structure of tetrazine radioligands to shift their excretion from the slower gastrointestinal route to the faster renal system. nih.gov
Evaluation of Tumor-to-Background Ratios in Vivo (Preclinical)
A key metric for the efficacy of any imaging agent is the tumor-to-background ratio (TBR). Preclinical studies have consistently demonstrated that TCO-based pretargeting strategies yield impressive TBRs. For example, in a preclinical model of colorectal cancer using a TCO-modified huA33 antibody, the pretargeting approach led to clear delineation of tumor tissue with high image contrast. nih.govacs.org
Similarly, in a study involving triple-negative breast cancer, a pretargeting strategy with a TCO-conjugated hnRNPA2B1 antibody resulted in exceptionally high tumor-to-muscle ratios. nih.gov Specifically, the tumor-to-muscle ratio at 8 hours post-injection reached 559 in mice that had the antibody conjugate circulating for 48 hours. nih.gov Another study using an anti-CD44v6 chimeric mAb (U36) conjugated with TCO showed that while the absolute tumor uptake was lower with pretargeting compared to directly labeled antibodies, comparable tumor-to-background ratios were achieved. nih.gov For instance, the tumor-to-muscle ratio was 23.49 ± 6.22 for the pretargeted approach, similar to the 25.67 ± 6.30 observed with the directly labeled antibody. acs.orgnih.gov These findings highlight the ability of pretargeting to effectively reduce background noise and enhance the visibility of the target tissue. nih.gov
Tumor-to-Background Ratio Comparison in Preclinical Models
| Targeting Strategy | Antibody/Target | Tumor-to-Muscle Ratio | Reference |
|---|---|---|---|
| Pretargeting | hnRNPA2B1 | 559 | nih.gov |
| Pretargeting | Anti-CD44v6 (U36) | 23.49 ± 6.22 | acs.orgnih.gov |
| Direct Labeling | Anti-CD44v6 (U36) | 25.67 ± 6.30 | acs.orgnih.gov |
Fluorescent Labeling and Live-Cell Imaging Studies
Beyond radionuclide-based imaging, TCO-PEG3-CH2CONH-NHS ester and similar linkers are instrumental in fluorescent labeling for live-cell imaging, enabling the study of dynamic biological processes in real-time.
Development of TCO-Linked Fluorophores for Real-Time Biological Tracking
The bioorthogonal reaction between TCO and tetrazine is highly effective for attaching fluorophores to specific biomolecules in living systems. nih.govbiorxiv.org TCO-linked fluorophores can be used in a two-step labeling process where a TCO-modified molecule is first introduced to tag a target, followed by the addition of a tetrazine-functionalized fluorescent dye. biorxiv.org This approach allows for the visualization of a wide range of biological entities, from proteins on the cell surface to bacteria within a live organism. biorxiv.orgresearchgate.net
For instance, researchers have developed TCO-linked probes for labeling the peptidoglycan of bacterial cell walls, enabling non-invasive fluorescence imaging of gut commensal bacteria in live mice. nih.govbiorxiv.org In another application, TCO-functionalized lipid-based probes have been created to image endo-lysosomes in live cells at super-resolution. nih.gov The development of "FAST probes" (Fluorogenic Activating and Staining Technology) utilizes TCO-Tz chemistry for rapid and efficient quenching of fluorescence, allowing for multiple cycles of staining and imaging within a short timeframe. nih.gov
Multiplexed Imaging and Super-Resolution Microscopy with TCO-Based Probes
The versatility of TCO-based bioorthogonal chemistry has been harnessed for advanced imaging techniques like multiplexed imaging and super-resolution microscopy. biorxiv.orgucl.ac.uk Multiplexed imaging allows for the simultaneous visualization of multiple targets within the same sample, providing a more comprehensive understanding of complex biological systems. biorxiv.org One approach involves using clickable and cleavable fluorophores, where TCO moieties are first conjugated to target proteins, followed by the coupling of a cleavable fluorescent tetrazine. biorxiv.org This allows for iterative cycles of staining, imaging, and signal removal, enabling the quantification of numerous proteins in a single specimen. biorxiv.org
In the realm of super-resolution microscopy, which bypasses the diffraction limit of light, TCO-based probes have been crucial. nih.govucl.ac.uk Techniques like dSTORM (direct stochastic optical reconstruction microscopy) and STED (stimulated emission depletion) microscopy benefit from the specific and efficient labeling provided by TCO-tetrazine chemistry. nih.govbiorxiv.org For example, lipid-based TCO probes that react with silicon-rhodamine dyes in situ have enabled the acquisition of super-resolution videos of endosome dynamics in live cells for extended periods. nih.gov This has provided unprecedented insights into organelle motility and interactions that are not observable with conventional microscopy. nih.gov Furthermore, the combination of TCO-based labeling with techniques like Exchange-PAINT allows for spectrally-unlimited multiplexed super-resolution imaging. rsc.org
Innovation in Diagnostic Assay Development
The unique chemical architecture of TCO-PEG3-CH2CONH-NHS ester has positioned it as a significant tool in the evolution of diagnostic assays. Its utility is grounded in its bifunctional nature: the N-hydroxysuccinimide (NHS) ester readily forms stable amide bonds with primary amines on targeting molecules like antibodies, while the trans-cyclooctene (B1233481) (TCO) group engages in exceptionally rapid and specific bioorthogonal "click chemistry" with tetrazine partners. broadpharm.com This dual functionality allows for a modular and highly efficient two-step labeling strategy, which is a cornerstone of modern assay design.
Creation of High-Sensitivity Assays for Biomarker Detection
The development of high-sensitivity assays is critical for detecting biomarkers present at minute concentrations, a common scenario in the early stages of disease. The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, is a key enabler of this sensitivity. broadpharm.com The reaction's speed, with second-order rate constants often exceeding 1,000 M⁻¹s⁻¹, allows for efficient labeling even at very low concentrations of target molecules.
| Reaction Type | Typical Rate Constant (k₂) (M⁻¹s⁻¹) | Catalyst Required |
| IEDDA (TCO + Tetrazine) | 1,000 - 3,000 | No |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 0.5 - 3 | No |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 0.1 - 1 | Yes |
| This table presents a comparison of reaction kinetics for common bioorthogonal reactions, highlighting the superior speed of the TCO-tetrazine ligation used in high-sensitivity assays. |
Application in Early Disease Detection and Molecular Diagnostics (Preclinical)
In preclinical research, TCO-PEG3-CH2CONH-NHS ester is instrumental in developing novel diagnostic strategies for early disease detection. Its ability to facilitate highly specific cell labeling and imaging allows researchers to track and quantify disease-related biomarkers in cellular and animal models. broadpharm.com For instance, this linker can be used to attach TCO groups to antibodies that target cell-surface proteins indicative of a specific disease state. uga.edu
Subsequent administration of a tetrazine-modified imaging agent (e.g., a near-infrared fluorophore) enables visualization of the targeted cells. This methodology has been explored for labeling specific cell surface glycoconjugates, providing a powerful tool to profile the cell surface glycoproteome with high sensitivity, which can change significantly during the onset of pathological conditions. uga.edu These preclinical studies are vital for identifying and validating new biomarkers and for establishing the feasibility of new molecular diagnostic techniques before they can be considered for clinical translation.
Advancements in Radiopharmaceutical Design for Research Purposes
The field of radiopharmaceutical chemistry has been significantly advanced by the advent of bioorthogonal chemistry, with the TCO-tetrazine reaction being a particularly impactful development. TCO-PEG3-CH2CONH-NHS ester serves as a critical heterobifunctional linker in this context, bridging a targeting biomolecule with a radioisotope for applications in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). creative-biolabs.comcore.ac.uk
Integration into PET and SPECT Radiotracer Synthesis Methodologies
The synthesis of radiotracers, particularly for PET, often involves radioisotopes with short half-lives (e.g., Fluorine-18, t½ ≈ 110 min; Gallium-68, t½ ≈ 68 min). This necessitates extremely fast, efficient, and high-yielding radiolabeling reactions that can be performed under mild, biologically compatible conditions.
The TCO-PEG3-CH2CONH-NHS ester is central to a "pre-targeting" strategy that meets these demands. In this approach:
A targeting vector, such as a monoclonal antibody or peptide, is conjugated with the TCO-PEG3 linker via its NHS ester group. This conjugate is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from non-target tissues.
In a separate step, a small, rapidly clearing radioligand consisting of a tetrazine moiety labeled with a PET or SPECT isotope is administered.
The radiolabeled tetrazine rapidly finds and "clicks" with the TCO-functionalized targeting vector already localized at the target site, creating a stable, covalently labeled radiopharmaceutical in vivo.
This method circumvents the problem of slow pharmacokinetics associated with large targeting molecules like antibodies, allowing for the use of short-lived isotopes to achieve high-contrast images. core.ac.uk The PEG3 spacer in the linker enhances the solubility and bioavailability of the conjugate. broadpharm.com
| Isotope | Imaging Modality | Common Targeting Vectors | Application Area (Research) |
| Fluorine-18 (¹⁸F) | PET | Peptides, Antibodies, Small molecules | Oncology, Neurology |
| Gallium-68 (⁶⁸Ga) | PET | Peptides (e.g., DOTA-conjugates) | Oncology (e.g., neuroendocrine tumors) |
| Technetium-99m (⁹⁹ᵐTc) | SPECT | Antibodies, Peptides | Cardiology, Oncology |
| Copper-64 (⁶⁴Cu) | PET | Antibodies | Oncology, Immunology |
| This table outlines common isotopes and targeting molecules used in research settings where TCO-linker methodologies are applied for PET and SPECT tracer development. core.ac.uk |
Design of Cleavable Linkers for Modulating Biodistribution
Though TCO-PEG3-CH2CONH-NHS ester itself is a stable linker, its fundamental design can be modified to include cleavable moieties. Examples of cleavable bonds that can be incorporated into such linker systems for research include:
Disulfide Bonds (-S-S-): These are stable in the bloodstream but can be cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells than outside. A linker such as TCO-SS-PEG-NHS would allow for intracellular release of a payload. broadpharm.com
Ester Bonds: Certain ester linkages can be designed to be susceptible to hydrolysis by specific enzymes (esterases) that may be enriched in particular tissues or cellular compartments. jenkemusa.com
Peptide Sequences: Linkers containing specific peptide sequences can be designed for cleavage by proteases that are overexpressed in a target microenvironment, such as the matrix metalloproteinases (MMPs) found in many tumors.
By incorporating these cleavable elements, researchers can design "smart" radiotracers that alter their properties in response to a specific biological environment, providing a more refined tool for imaging and understanding disease processes. jenkemusa.com
Role of Tco Peg3 Ch2conh Nhs Ester in Functional Materials and Polymer Science
Surface Functionalization and Immobilization Strategies
The unique architecture of TCO-PEG3-CH2CONH-NHS Ester makes it an invaluable tool for modifying and functionalizing surfaces, enabling the creation of materials with tailored biological and chemical properties. This is achieved through a two-step process: first, the NHS ester is used to covalently attach the linker to a molecule of interest, and second, the exposed TCO group is used to immobilize this complex onto a tetrazine-activated surface.
Bioorthogonal Modification of Material Surfaces with Bioactive Molecules
The functionalization of material surfaces with bioactive molecules is critical for developing advanced technologies in biotechnology and medicine. broadpharm.com TCO-PEG-NHS esters are instrumental in this area, allowing for the stable and oriented immobilization of delicate biomolecules under physiological conditions. broadpharm.com This bioorthogonal approach ensures that the biological activity of the molecule is preserved post-immobilization.
Researchers have successfully employed this strategy to graft a variety of bioactive molecules onto different material surfaces. For instance, TCO-functionalized enzymes, cyclic peptides, and antibiotics have been attached to tetrazine-coated surfaces. broadpharm.com In one such study, the cyclic peptide c(RGDfK), known to promote cell adhesion, was first reacted with a TCO-PEG-NHS ester and then ligated to a tetrazine-functionalized surface, resulting in improved fibroblast cell morphology and cytoskeletal organization. broadpharm.com This method avoids the use of metal catalysts and proceeds efficiently under biocompatible conditions. broadpharm.com
Table 1: Examples of Bioactive Molecules Immobilized Using TCO-PEG-NHS Ester Strategy
| Bioactive Molecule | Linker Used | Surface Type | Outcome/Application |
|---|---|---|---|
| c(RGDfK) (Cyclic Peptide) | TCO-PEG8-NHS Ester | Tetrazine-coated material (NanoECM) | Improved fibroblast adhesion and cytoskeletal organization. broadpharm.com |
| Vancomycin (Antibiotic) | TCO-PEG8-Amine* | Tetrazine-coated material | Inhibition of planktonic S. aureus growth. broadpharm.com |
| Alkaline Phosphatase (Enzyme) | TCO-PEG-NHS Ester* | Tetrazine-coated material | Maintained biocatalytic activity on the surface. broadpharm.com |
| Glucose Oxidase (Enzyme) | TCO-PEG-NHS Ester* | Tetrazine-coated material | Maintained biocatalytic activity for colorimetric assays. broadpharm.com |
| Horseradish Peroxidase (Enzyme) | TCO-PEG-NHS Ester* | Tetrazine-coated material | Maintained biocatalytic activity for colorimetric assays. broadpharm.com |
Note: While the specific PEG length may vary (e.g., PEG8), the fundamental chemical strategy involving the TCO and NHS ester functionalities remains the same. The table demonstrates the versatility of the approach.
Covalent Grafting onto Biosensor Platforms and Microfluidic Devices
The precision offered by TCO-PEG3-CH2CONH-NHS Ester is particularly advantageous in the fabrication of biosensors and microfluidic devices, where the controlled immobilization of capture probes (like antibodies) is essential for sensitivity and specificity. The NHS ester group allows for the covalent attachment of the linker to primary amines found in the lysine (B10760008) residues of antibodies and other proteins. biocompare.com The TCO group then enables the resulting TCO-labeled protein to be clicked onto a tetrazine-functionalized sensor surface or microchannel.
This strategy has been shown to improve the sensitivity of ELISA techniques through the covalent and oriented immobilization of antibodies. axispharm.com Furthermore, TCO-PEG-NHS esters have been used to derivatize single-domain antibody fragments for PET imaging applications, with related tetrazine chemistry being applied for analyte determination in paper-based microfluidic devices. nih.gov The use of these linkers in microfluidic flow reactors for the synthesis of PET tracers further highlights their utility in creating sophisticated diagnostic tools. acs.org
Engineering Functionalized Nanoparticles (e.g., Gold Nanoparticles) and Nanomaterials
TCO-PEG3-CH2CONH-NHS Ester is pivotal in the surface engineering of nanoparticles, transforming them into highly specific tools for diagnostics and therapeutics (theranostics). The NHS ester functionality facilitates the conjugation of amine-containing ligands, such as proteins and peptides, directly onto the nanoparticle surface if it is pre-activated with the linker, or it can be used to modify the ligand first, which is then attached to a tetrazine-coated nanoparticle.
This approach has been widely used with various nanomaterials:
Gold Nanoparticles (AuNPs): Kits for the one-step conjugation of amine-containing ligands to NHS-ester functionalized gold nanoparticles are commercially available. The process involves reconstituting lyophilized NHS-activated AuNPs with the protein of interest, leading to rapid covalent attachment.
PLGA/Lipid Hybrid Nanoparticles: TCO-NHS esters have been used to conjugate multiple proteins onto the surface of these hybrid nanoparticles, creating multifunctional platforms.
Nanodiamonds: Biopolymeric coatings can be applied to nanodiamonds to enhance their stability, followed by functionalization using linker chemistry for applications in bioimaging and photothermal therapy. mpg.de
Table 2: Functionalization of Nanomaterials Using TCO-PEG-NHS Ester Chemistry
| Nanomaterial Type | Functionalization Strategy | Ligand Attached | Application |
|---|---|---|---|
| Gold Nanoparticles | NHS-ester functionalized surface reacts with amine on ligand. | Proteins, Peptides | Immunoassays, Lateral Flow, Immunoblotting |
| PLGA/Lipid Hybrid NPs | TCO-NHS ester used to modify proteins for attachment. | Multiple distinct proteins | Multifunctional drug delivery, Theranostics |
Polymer Chemistry and Functional Polymer Synthesis
In polymer science, TCO-PEG3-CH2CONH-NHS Ester and its analogs provide a versatile platform for synthesizing complex polymer architectures and introducing advanced functionality for biomedical applications.
TCO-PEG3-CH2CONH-NHS Ester as a Monomer or Crosslinker in Polymer Architectures
The dual reactivity of TCO-PEG-NHS esters allows them to be incorporated into polymer structures in several ways. They can be used in post-polymerization modification, where a pre-formed polymer containing reactive side chains is functionalized. For example, polymers with pendant amine groups can be modified with TCO-PEG-NHS ester to decorate the polymer backbone with TCO groups, making it ready for subsequent tetrazine ligation. mdpi.com
More advanced architectures can be created by using specialized TCO-PEG-NHS ester derivatives:
Crosslinking: A branched reagent such as N-(TCO)-N-bis(PEG4-NHS ester), which contains one TCO group and two NHS esters, can be used to crosslink multiple polymer chains that have amine groups, or to link two amine-containing molecules to a single TCO point. broadpharm.com Conversely, a polymer functionalized with TCO groups can be crosslinked using a bis-tetrazine-PEG linker. scispace.com
Copolymer Synthesis: These linkers are used to create functional copolymers. For instance, a TCO-PEG-NHS ester can be used to attach a targeting ligand to a polymer backbone, creating a pre-targeted theranostic copolymer designed for applications like ovarian cancer therapy. broadpharm.com
Synthesis of Biocompatible and Smart Polymeric Systems
The creation of biocompatible and "smart" (stimuli-responsive) polymers is a major goal of modern biomaterials science. The inclusion of the PEG spacer in the TCO-PEG3-CH2CONH-NHS Ester linker is crucial for biocompatibility, as PEG is well-known for its ability to increase hydrophilicity and reduce non-specific protein adsorption (the "stealth" effect). researchgate.net
This linker facilitates the synthesis of advanced polymeric systems:
Biocompatible Polymers: It is used in the synthesis of glycopolymers and other biocompatible structures through post-polymerization modification of polymers bearing activated esters. mdpi.com It is also a key component in building antibody-drug conjugates (ADCs) and biocompatible hyperbranched polymers for drug delivery.
Smart Polymers: Post-polymerization modification techniques, which can utilize NHS esters, allow for the introduction of stimuli-responsive properties into polymers. researchgate.net This can create systems that release a therapeutic agent in response to specific environmental triggers like pH or temperature, a hallmark of smart polymeric systems. The precise conjugation afforded by the TCO-tetrazine reaction ensures that this responsiveness is not compromised.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| TCO-PEG3-CH2CONH-NHS Ester | TCO-PEG3-NHS Ester |
| trans-cyclooctene (B1233481) | TCO |
| N-Hydroxysuccinimide | NHS |
| Polyethylene (B3416737) Glycol | PEG |
| cyclo[Arg-Gly-Asp-D-Phe-Lys] | c(RGDfK) |
| Vancomycin | - |
| Alkaline Phosphatase | ALP |
| Glucose Oxidase | GOx |
| Horseradish Peroxidase | HRP |
| Poly(lactic-co-glycolic acid) | PLGA |
| N-(TCO)-N-bis(PEG4-NHS ester) | - |
Fabrication of Hydrogels and Tissue Engineering Scaffolds
The unique reactivity of the TCO-PEG3-CH2CONH-NHS Ester makes it a valuable tool in the creation of hydrogels and scaffolds for tissue engineering. These three-dimensional polymer networks are designed to mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration. frontiersin.org The formation of these materials often relies on crosslinking reactions that need to be efficient and biocompatible.
The TCO-PEG3-CH2CONH-NHS Ester facilitates a versatile two-stage crosslinking process. In the first stage, the NHS ester end of the linker can be used to modify proteins or polymers that contain primary amine groups, such as collagen or chitosan. nih.govharvard.edu For instance, collagen can be functionalized by reacting its lysine residues with TCO-PEG-NHS ester, thereby introducing TCO groups onto the collagen backbone. nih.gov
In the second stage, these TCO-functionalized polymers are crosslinked by adding a molecule containing at least two tetrazine groups. The inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO and tetrazine moieties is exceptionally fast and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with biological processes. conju-probe.com This allows for the in-situ formation of hydrogels. A study demonstrated the preparation of a collagen-TCO solution by mixing collagen with TCO-PEG-NHS ester. nih.gov This functionalized collagen was then mixed with a tetrazine-modified collagen to form a hydrogel within minutes at 37°C. nih.gov This method allows for the creation of scaffolds with tunable mechanical properties, crucial for replicating the specific environments of different tissues. vulcanchem.comfrontiersin.org For example, hydrogels with storage moduli (G') exceeding 1 kPa, suitable for many tissue engineering applications, can be formed using TCO-based crosslinking. vulcanchem.com
Table 1: Research Findings on TCO-Linker Based Hydrogel Fabrication
| Feature | Description | Research Finding | Citation |
|---|---|---|---|
| Functionalization | Amine-containing biopolymers (e.g., collagen) are modified with TCO-PEG-NHS ester. | The NHS ester group efficiently reacts with primary amines on the polymer backbone. | nih.gov |
| Crosslinking | TCO-functionalized polymers are mixed with tetrazine-functionalized crosslinkers. | The TCO-tetrazine iEDDA reaction forms stable covalent bonds, leading to gelation. | nih.govconju-probe.com |
| Kinetics | The crosslinking reaction is extremely rapid. | Gelation can occur in as little as one minute under physiological conditions. | nih.gov |
| Mechanical Properties | The resulting hydrogels have tunable stiffness. | Storage moduli (G') can exceed 1 kPa, making them suitable for tissue scaffolds. | vulcanchem.com |
| Biocompatibility | The reaction is bioorthogonal and occurs under mild, cell-friendly conditions. | The process is compatible with the encapsulation of living cells. | conju-probe.com |
Applications in Targeted Protein Degraders (PROTACs) and Antibody-Drug Conjugates (ADCs) Research
The precise and efficient conjugation enabled by TCO-PEG3-CH2CONH-NHS Ester is highly advantageous in the development of complex therapeutic molecules like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to destroy specific target proteins. precisepeg.comiris-biotech.de They consist of a ligand for the target protein of interest (POI) and another for an E3 ubiquitin ligase, joined by a chemical linker. nih.gov The linker is a critical component, as its length, flexibility, and chemical composition influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and degradation. precisepeg.comfrontiersin.org
TCO-PEG moieties are incorporated into PROTAC linkers to leverage the power of click chemistry for modular synthesis and to optimize physicochemical properties. medchemexpress.commedchemexpress.com The design principles for utilizing these linkers include:
Modularity and Synthetic Accessibility : The TCO group allows for the late-stage attachment of one part of the PROTAC (e.g., the E3 ligase ligand) to the other (the POI ligand) via a TCO-tetrazine reaction. This modular approach simplifies synthesis and allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions to screen for optimal activity. iris-biotech.de
Linker Length and Flexibility : The PEG3 portion of the linker provides a defined length of approximately 12 atoms, which helps to control the distance and orientation between the POI and E3 ligase. nih.gov This is crucial because an optimal distance is required for effective ternary complex formation. While some studies suggest an optimal length of around 16 atoms for certain targets, this needs to be determined on a case-by-case basis. precisepeg.com The flexibility of the PEG chain can also help the PROTAC adopt the necessary conformation for binding.
Solubility and Permeability : PROTACs are often large molecules that can suffer from poor solubility and cell permeability. precisepeg.com The hydrophilic PEG3 spacer improves the aqueous solubility of the PROTAC, which can enhance its compatibility with physiological environments and potentially improve cell uptake. precisepeg.comiris-biotech.de
Impact on Binding and Efficacy : Research has shown that the linker is not merely a passive spacer. In one study comparing a linker-free PROTAC (Pro-BA) to its counterpart with a PEG3 linker (Pro-PEG3-BA), the linker-free version exhibited a stronger binding affinity to the target protein and superior anti-tumor efficacy. nih.gov This highlights the critical importance of linker optimization, where the inclusion, length, and composition of the PEG moiety are key variables to be tested in the design process.
Table 2: Principles of TCO-PEG Linkers in PROTAC Design
| Principle | Rationale | Impact on PROTAC | Citation |
|---|---|---|---|
| Modularity | TCO-tetrazine click chemistry enables efficient, late-stage conjugation. | Facilitates rapid synthesis of PROTAC libraries for optimization. | iris-biotech.de |
| Optimized Length | The PEG3 spacer provides a defined length to orient the two ligands. | Influences the stability and productivity of the ternary complex. | precisepeg.comnih.gov |
| Enhanced Solubility | The hydrophilic PEG chain improves solubility in aqueous media. | Improves physicochemical properties and bioavailability. | precisepeg.comiris-biotech.de |
| Conformational Flexibility | The PEG linker allows the PROTAC to adopt multiple conformations. | Can facilitate the "handshake" between the target protein and E3 ligase. | precisepeg.comfrontiersin.org |
Antibody-Drug Conjugates (ADCs) are targeted therapies that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. fujifilm.com The linker connecting the antibody and the drug payload is critical for the ADC's stability, efficacy, and safety. fujifilm.com TCO-PEG linkers, introduced onto a payload or antibody using reagents like TCO-PEG3-CH2CONH-NHS Ester, offer significant advantages for improving conjugation efficiency.
The primary mechanism involves a two-step, bioorthogonal strategy. First, an antibody is genetically engineered or chemically modified to incorporate a tetrazine group at a specific site. Separately, the NHS ester of a TCO-PEG3 linker is reacted with a functional group on the cytotoxic payload. The resulting TCO-tagged payload is then "clicked" to the tetrazine-modified antibody. medchemexpress.com
The benefits of this approach for conjugation efficiency include:
High Speed and Selectivity : The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. conju-probe.com This rapid kinetics ensures that the conjugation proceeds to completion quickly, even at low concentrations of reactants, leading to high yields and minimizing the potential for antibody degradation during the conjugation process. harvard.educonju-probe.com
Site-Specificity and Homogeneity : By installing the tetrazine handle at a specific site on the antibody, the TCO-linked payload can be attached with precision. This site-specific conjugation results in a homogeneous ADC population, where each antibody carries the same number of drug molecules at the same location. This is a significant improvement over traditional conjugation methods (e.g., to surface lysines) which produce heterogeneous mixtures and can be difficult to control. acs.org
Improved Physicochemical Properties : The hydrophilic PEG3 spacer helps to mitigate the aggregation that can be caused by conjugating hydrophobic drug payloads to the antibody. vulcanchem.com It also reduces steric hindrance, allowing the TCO and tetrazine groups to react more efficiently. broadpharm.com This enhanced solubility and stability contribute to a more robust and efficient manufacturing process. vulcanchem.com
Emerging Research Directions and Future Perspectives for Tco Peg3 Ch2conh Nhs Ester
Advanced Bioorthogonal System Design and Multi-Functionalization
The TCO-PEG3-CH2CONH-NHS ester is a key component in the design of advanced bioorthogonal systems, which allow for multiple, independent chemical modifications on a single biomolecule or in a complex biological environment. The NHS ester facilitates the straightforward attachment of the TCO-PEG3 moiety to primary amines, such as the lysine (B10760008) residues on the surface of proteins or antibodies. taskcm.comsigmaaldrich.com Once installed, the TCO group serves as a reactive handle for the inverse electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner, a cornerstone of bioorthogonal chemistry known for its exceptionally fast reaction kinetics and high specificity. mpg.deconju-probe.com
The strategic inclusion of the PEG3 spacer is critical, as it enhances the water solubility of the molecule and extends the TCO group away from the surface of the biomolecule. nih.govsigmaaldrich.com This extension minimizes steric hindrance and prevents the hydrophobic TCO group from interacting with and being masked by the protein, thereby preserving its reactivity for subsequent ligation with tetrazine. nih.gov Research has shown that the absence of such hydrophilic linkers can lead to a significant loss of TCO reactivity after conjugation to antibodies. nih.gov
This dual-functional nature enables the creation of multi-functionalized biomolecules. For instance, an antibody can be first modified with TCO-PEG3-CH2CONH-NHS ester. This TCO-labeled antibody can then be used in pretargeting strategies, where it is administered and allowed to accumulate at a specific target site in vivo, such as a tumor. nih.govnih.gov Following clearance of the unbound antibody, a tetrazine-modified therapeutic or imaging agent can be introduced, which will rapidly and specifically bind to the TCO-functionalized antibody at the target site. nih.govacs.orgmdpi.com This approach enhances the therapeutic window and improves imaging contrast.
Furthermore, the orthogonality of the TCO-tetrazine ligation allows for its use in conjunction with other bioorthogonal reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). This has led to the development of dual-bioorthogonal labeling strategies, where a biomolecule can be functionalized with both a TCO and a DBCO (dibenzocyclooctyne) group, enabling two independent and sequential modifications. nih.govnih.gov
| Property | Value | Source(s) |
| Molecular Formula | C22H34N2O9 | taskcm.comnih.govresearchgate.net |
| Molecular Weight | ~470.51 g/mol | taskcm.comnih.govresearchgate.net |
| CAS Number | 2141981-88-4 | taskcm.comnih.govresearchgate.net |
| Reactive Towards | Primary Amines (via NHS ester) | taskcm.comsigmaaldrich.comrsc.org |
| Bioorthogonal Reaction | Inverse electron-demand Diels-Alder (iEDDA) with Tetrazines | mpg.deconju-probe.com |
| Solubility | Soluble in DMSO, DMF, DCM | taskcm.com |
High-Throughput Screening Platforms and Combinatorial Chemistry Approaches
The rapid and highly specific nature of the TCO-tetrazine ligation makes reagents like TCO-PEG3-CH2CONH-NHS ester highly suitable for high-throughput screening (HTS) and combinatorial chemistry. In these platforms, the goal is to rapidly synthesize and screen large libraries of compounds for desired activities. The efficiency and chemoselectivity of the TCO-tetrazine reaction allow for the reliable and modular assembly of complex molecules. conju-probe.comconju-probe.com
For example, a library of diverse small molecules, each bearing a tetrazine handle, can be synthesized. In parallel, a scaffold protein or peptide can be functionalized with TCO using TCO-PEG3-CH2CONH-NHS ester. The tetrazine-bearing molecules can then be rapidly and efficiently conjugated to the TCO-functionalized scaffold in a microplate format, generating a library of protein-small molecule conjugates for screening. The robustness of the NHS ester chemistry allows for straightforward initial functionalization of the protein scaffold. nih.gov
The fast reaction kinetics of the TCO-tetrazine ligation are a significant advantage in HTS, as they allow for the completion of reactions in a short time frame, often at low concentrations, which is compatible with automated liquid handling systems. nih.govconju-probe.com This accelerates the cycle of library generation and screening, enabling the rapid identification of lead compounds.
Innovative Applications in Synthetic Biology, Drug Discovery, and Mechanistic Studies
The unique capabilities of TCO-PEG3-CH2CONH-NHS ester are driving innovation across multiple scientific disciplines.
Synthetic Biology: In synthetic biology, this crosslinker can be used to assemble novel protein-based materials and devices. For instance, enzymes can be functionalized with TCO and then linked to other proteins or surfaces modified with tetrazines to create structured enzymatic cascades or biosensors. The ability to create cleavable linkages by incorporating cleavable moieties in the tetrazine partner adds another layer of control. nih.govcapes.gov.br
Drug Discovery: In drug discovery, a significant application is in the construction of Proteolysis Targeting Chimeras (PROTACs). nih.govresearchgate.net PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. TCO-PEG3-CH2CONH-NHS ester can be used as a versatile linker to connect a target-binding ligand to an E3 ligase-binding ligand, with the PEG component providing optimal spacing and solubility. The bioorthogonal nature of the TCO group also allows for "click-to-release" strategies, where a PROTAC can be activated from a prodrug form at a specific site. researchgate.net Another key area is the development of antibody-drug conjugates (ADCs) and other targeted therapies. chemimpex.com
Mechanistic Studies: This compound is also a valuable tool for studying complex biological processes. By labeling specific proteins with TCO, researchers can track their interactions, localization, and dynamics within living cells. For example, TCO-functionalized antibodies are used in advanced imaging techniques and in immuno-PCR, a highly sensitive method for protein detection that relies on the creation of antibody-DNA conjugates. nih.govrsc.orgcapes.gov.br The efficiency of the TCO-tetrazine ligation is crucial for the successful construction of these sensitive detection reagents.
| Application Area | Example of Use | Key Advantage of TCO-PEG3-CH2CONH-NHS ester |
| Pretargeted Imaging/Therapy | Functionalizing an antibody with TCO for subsequent targeting with a tetrazine-labeled payload. | Provides a stable and reactive handle on the antibody; PEG spacer enhances reactivity. |
| PROTACs | Serves as a flexible and hydrophilic linker to connect the two active ends of a PROTAC molecule. | Modular assembly and tunable properties for optimizing degradation efficiency. |
| Immuno-PCR | Creating antibody-DNA conjugates for highly sensitive protein detection. | Efficient and specific conjugation under mild conditions, preserving antibody and DNA function. |
| Cellular Imaging | Labeling cell surface proteins to study their dynamics and interactions. | Bioorthogonal reaction allows for specific labeling in the complex environment of a living cell. |
Translational Potential and Remaining Challenges in Research and Development
The translational potential of technologies utilizing TCO-PEG3-CH2CONH-NHS ester is significant, particularly in the fields of medical diagnostics and targeted therapy. nih.govacs.org The development of pretargeted radioimmunotherapy and imaging is a prime example, with the potential to improve the efficacy and safety of cancer treatments. nih.govacs.org The modularity offered by the TCO-tetrazine system, where a single TCO-antibody can be paired with various tetrazine-payloads, offers flexibility in clinical development. nih.gov
However, several challenges remain. A key issue is the in vivo stability of the TCO group. The strained double bond of the trans-cyclooctene (B1233481) can isomerize to the unreactive cis-cyclooctene, particularly in the presence of certain biological molecules like copper-containing proteins. researchgate.net This can lead to a loss of reactivity over time, which is a concern for applications requiring long circulation times. Researchers are actively developing more stable TCO variants to address this limitation. acs.orgreading.ac.uk
Another challenge is ensuring the efficient delivery of both components of the bioorthogonal system to the target site in vivo. Factors such as pharmacokinetics, biodistribution, and clearance of both the TCO-labeled molecule and the tetrazine probe must be carefully optimized. acs.org The hydrophilicity and length of the PEG linker in TCO-PEG3-CH2CONH-NHS ester play a role in this optimization, but further engineering is often required for specific applications. nih.gov
Finally, the cost and scalability of producing highly pure and well-characterized bioconjugates for clinical use remain important considerations for the broader adoption of these advanced technologies. Despite these hurdles, the ongoing research and development in bioorthogonal chemistry continue to bring these innovative approaches closer to clinical reality.
Q & A
Q. What longitudinal methodologies assess TCO-PEG3-CH2CONHS’s long-term stability in biological systems?
- Methodological Guidance : Design cohort studies tracking metabolite profiles over time via mass spectrometry. Use accelerated aging models (e.g., elevated temperature/humidity) to simulate long-term degradation, validated by Arrhenius equation analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
